molecular formula C6H9I B1588868 6-Iodohex-1-yne CAS No. 2468-56-6

6-Iodohex-1-yne

Cat. No.: B1588868
CAS No.: 2468-56-6
M. Wt: 208.04 g/mol
InChI Key: YITSYYQPKJETAH-UHFFFAOYSA-N
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Description

6-Iodohex-1-yne is an unsaturated organic compound. It serves as a significant reactant in atom-transfer cyclization processes and is also used as an alkylating agent .

Synthesis Analysis

This compound can be synthesized from hex-5-yn-1-yl methanesulfonate and sodium iodide in acetone through a reflux reaction .

Molecular Structure Analysis

The molecular formula of this compound is C6H9I, and its molecular weight is 208.04 g/mol .

Chemical Reactions Analysis

This compound is a useful reactant for atom-transfer cyclization reactions .
  • Physical and Chemical Properties Analysis

    • Flash point: 73.33°C
  • Safety and Hazards

    • Flash point: 73.33°C
  • Scientific Research Applications

    Chemical Reactions and Synthesis

    • 6-Iodohex-1-yne is involved in various chemical reactions and synthesis processes. For instance, it has been used in the preparation of iododienes, which involves the addition of methylmagnesiumtributyltin followed by reactions with appropriate electrophiles and iodine (Uenishi, Kawahama, Tanio, & Wakabayashi, 1993). This demonstrates its utility in complex organic synthesis.

    Formation of Iodobenzene Derivatives

    • The compound plays a role in the formation of iodobenzene derivatives, a process that involves iodine-induced intramolecular cyclization. Such reactions proceed more rapidly under UV irradiation and are applicable to various enyne compounds, showing the versatility of this compound in creating structurally diverse molecules (Matsumoto, Takase, & Ogura, 2008).

    Catalysis and Polymerization

    • This compound is also significant in catalysis and polymerization. For example, its reaction with i-Bu3Al and Cl2ZrCp2 in certain conditions can produce trimethylsilylmethylenecyclopentane, highlighting its role in catalytic processes and ring formation (Miller & Negishi, 1984).

    Kinetic Studies in Catalysis

    • Kinetic studies involving this compound are conducted to understand reactions like hydroamination better. Such studies compare different catalysts and analyze the reaction kinetics, providing insights into the efficiency and mechanisms of these catalytic processes (Müller, Lercher, & Nguyen Van Nhu, 2003).

    Formation of Carbapentofuranoses

    • A unique application of this compound is in the cobalt-catalyzed radical cyclization/oxygenation process to produce carbapentofuranoses. This reaction occurs under mild conditions, further emphasizing the compound's utility in organic synthesis (Désiré & Prandi, 2000).

    Chain Extension Reactions

    • Chain extension reactions are another area where this compound finds application. It undergoes reactions with butyl-lithium to form various products, demonstrating its versatility in synthesizing different organic compounds (Bhanu, Khan, & Scheinmann, 1976).

    Future Directions

    Research on the applications of 6-Iodohex-1-yne in synthetic chemistry, medicinal chemistry, and materials science could provide valuable insights for its potential uses .

    Mechanism of Action

    Target of Action

    It is known that 6-iodohex-1-yne is a significant reactant in atom-transfer cyclization processes . This suggests that it may interact with various molecules in these processes.

    Mode of Action

    It is known to be a useful reactant in atom-transfer cyclization processes . This suggests that this compound may interact with its targets by transferring atoms, leading to cyclization reactions.

    Biochemical Pathways

    Given its role in atom-transfer cyclization processes , it can be inferred that this compound may influence pathways involving cyclization reactions.

    Pharmacokinetics

    It is known that this compound is a liquid at room temperature with a density of 1579 g/mL at 25 °C . This could potentially influence its absorption and distribution in the body.

    Result of Action

    Given its role as a reactant in atom-transfer cyclization processes , it can be inferred that this compound may contribute to the formation of cyclic structures at the molecular level.

    Action Environment

    It is known that this compound should be stored at 2-8°c , suggesting that temperature may play a role in maintaining its stability.

    Biochemical Analysis

    Biochemical Properties

    6-Iodohex-1-yne plays a crucial role in biochemical reactions, particularly in atom-transfer cyclization processes. It acts as an alkylating agent, which means it can transfer an alkyl group to other molecules. This property makes it valuable in the synthesis of complex organic molecules. In biochemical reactions, this compound interacts with enzymes and proteins that facilitate these processes. For instance, it can interact with enzymes involved in the cyclization of organic compounds, leading to the formation of cyclic structures .

    Cellular Effects

    The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with proteins and enzymes that regulate these pathways .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the mechanism of action of this compound in biochemical processes .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for understanding the stability and long-term impact of this compound in biochemical research .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting the synthesis of complex organic molecules. At high doses, this compound can be toxic and cause adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing toxicity .

    Metabolic Pathways

    This compound is involved in various metabolic pathways, including those that involve the synthesis and degradation of organic molecules. It interacts with enzymes and cofactors that facilitate these metabolic processes. For example, this compound can be metabolized by enzymes that catalyze the addition of iodine to organic compounds, leading to the formation of iodinated products. These metabolic pathways are essential for understanding the role of this compound in biochemical reactions .

    Transport and Distribution

    Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. For instance, this compound can bind to proteins that transport it across cell membranes, allowing it to reach its target sites within the cell. Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects .

    Subcellular Localization

    The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting signals. The activity and function of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments .

    Properties

    IUPAC Name

    6-iodohex-1-yne
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H9I/c1-2-3-4-5-6-7/h1H,3-6H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YITSYYQPKJETAH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C#CCCCCI
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H9I
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20455811
    Record name 6-iodohex-1-yne
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20455811
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    208.04 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    2468-56-6
    Record name 6-Iodo-1-hexyne
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=2468-56-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 6-iodohex-1-yne
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20455811
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 6-iodohex-1-yne
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    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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